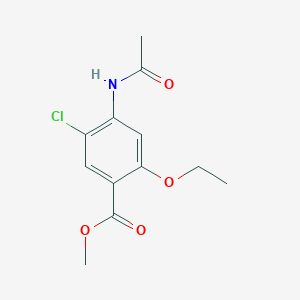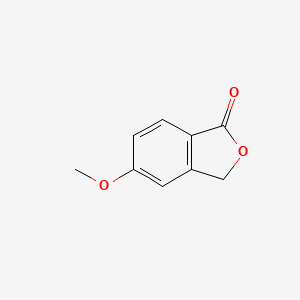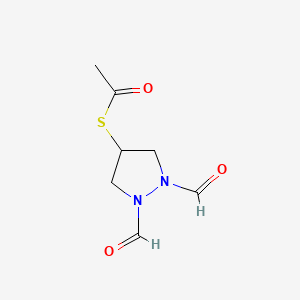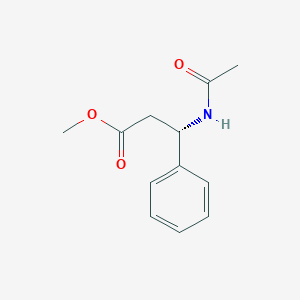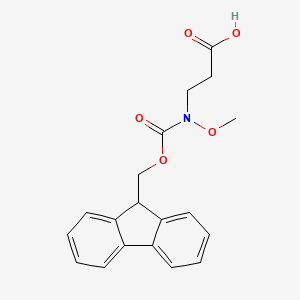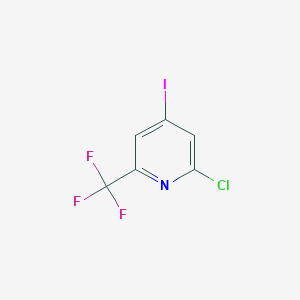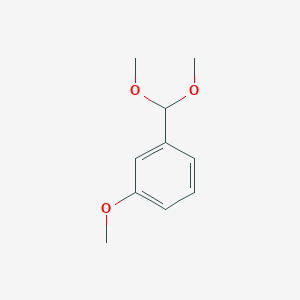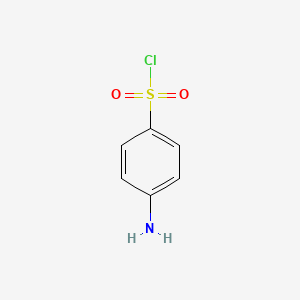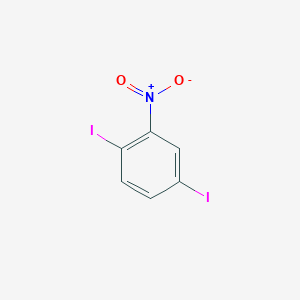
1,4-ジヨード-2-ニトロベンゼン
概要
説明
1,4-Diiodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3I2NO2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 4 positions and a nitro group at the 2 position
科学的研究の応用
1,4-Diiodo-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various substituted benzene compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,4-diiodobenzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.
Industrial Production Methods: Industrial production of 1,4-diiodo-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
化学反応の分析
Types of Reactions: 1,4-Diiodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in 1,4-diiodo-2-nitrobenzene can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.
Reduction Reactions: The nitro group in 1,4-diiodo-2-nitrobenzene can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 1,4-Diiodo-2-aminobenzene.
Oxidation: Oxidized nitrobenzene derivatives.
作用機序
The mechanism of action of 1,4-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
類似化合物との比較
1,4-Diiodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Contains two nitro groups, leading to different reactivity and applications.
2,4-Diiodo-1-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 1,4-Diiodo-2-nitrobenzene is unique due to the presence of both iodine and nitro substituents on the benzene ring
特性
IUPAC Name |
1,4-diiodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMUUCHNYHBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458174 | |
| Record name | 1,4-Diiodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-57-3 | |
| Record name | 1,4-Diiodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
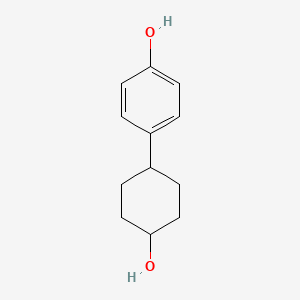
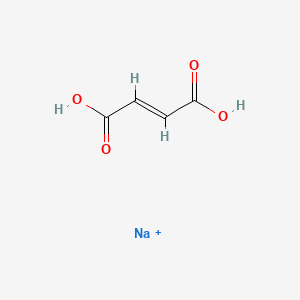
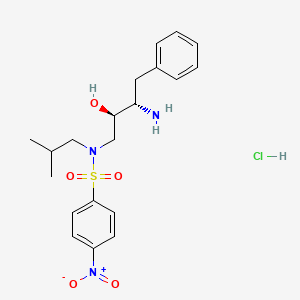
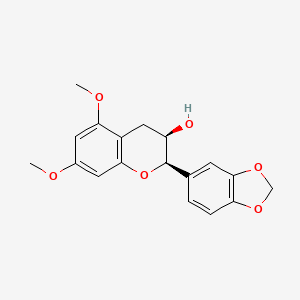
![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)
